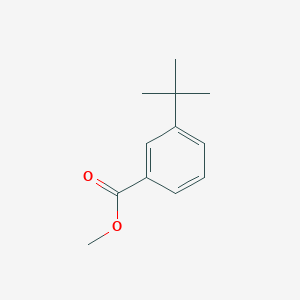

Methyl 3-tert-Butylbenzoate

Description

Structural Classification and Nomenclature within Benzoate (B1203000) Esters

Methyl 3-tert-butylbenzoate, with the molecular formula C₁₂H₁₆O₂, is formally classified as a benzoate ester. nih.gov Benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. In this specific molecule, the ester is formed from benzoic acid and methanol (B129727).

The structure consists of a central benzene ring substituted with two groups. A methyl ester group (-COOCH₃) is attached to the first carbon of the ring, defining it as a methyl benzoate. A bulky tert-butyl group, -C(CH₃)₃, is attached to the third carbon of the ring. nih.gov According to IUPAC nomenclature, the compound is named This compound . nih.gov The presence and position of the tert-butyl group significantly influence the molecule's steric and electronic properties compared to unsubstituted methyl benzoate.

Contemporary Significance in Advanced Organic Synthesis and Intermediate Chemistry

This compound serves as a valuable intermediate and building block in advanced organic synthesis. cymitquimica.comatomfair.com Its structure, featuring a bulky, sterically hindering tert-butyl group at the meta-position relative to the ester, provides unique reactivity. This makes it a useful precursor in the synthesis of more complex molecules where precise control of substitution patterns on the aromatic ring is required.

The compound is utilized in medicinal chemistry and pharmaceutical research as an intermediate for creating larger, more complex bioactive molecules. cymitquimica.comatomfair.com Researchers employ derivatives of this compound, such as methyl 3-bromo-5-tert-butylbenzoate, in the synthesis of targeted compounds, leveraging the specific positioning of the functional groups to build intricate molecular architectures. cymitquimica.com

Comparative Analysis of Positional Isomers within tert-Butylbenzoate Series

The properties and applications of methyl tert-butylbenzoate are highly dependent on the position of the tert-butyl group on the benzene ring. The three positional isomers are methyl 2-tert-butylbenzoate, this compound, and methyl 4-tert-butylbenzoate.

Methyl 4-tert-butylbenzoate (the para-isomer) is the most commercially significant of the three. It is a key raw material in the production of avobenzone, a common UVA filter used in sunscreen products. sigmaaldrich.comvinatiorganics.com Its synthesis is well-established and often involves the esterification of p-tert-butylbenzoic acid. vinatiorganics.com

Methyl 2-tert-butylbenzoate (the ortho-isomer) is notable for the extreme steric hindrance caused by the proximity of the bulky tert-butyl group to the methyl ester. This steric crowding significantly impacts its reactivity. For instance, studies on the hydrolysis of sterically hindered esters have shown that such compounds can undergo different reaction mechanisms compared to their less hindered counterparts. cdnsciencepub.com The hydrolysis of highly hindered esters like methyl 2,4,6-tri-t-butylbenzoate has been shown to proceed through an unusual alkyl-oxygen fission mechanism (BAL2) rather than the typical acyl-oxygen fission (BAC2). cdnsciencepub.com

This compound (the meta-isomer) presents an intermediate level of steric hindrance. Its properties and reactivity are distinct from both the ortho and para isomers, making it a specific tool for synthetic chemists aiming for meta-substituted patterns.

Interactive Table: Comparison of Methyl tert-Butylbenzoate Isomers

| Feature | Methyl 2-tert-Butylbenzoate | This compound | Methyl 4-tert-Butylbenzoate |

| IUPAC Name | methyl 2-tert-butylbenzoate | This compound | methyl 4-tert-butylbenzoate |

| CAS Number | 6946-01-6 | 27330-57-0 nih.gov | 26537-19-9 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ nih.gov | C₁₂H₁₆O₂ sigmaaldrich.com |

| Molecular Weight | 192.25 g/mol | 192.25 g/mol nih.gov | 192.25 g/mol sigmaaldrich.com |

| Key Feature | High steric hindrance | Intermediate steric hindrance | Key industrial intermediate |

| Primary Use | Academic research (steric effects) cdnsciencepub.com | Organic synthesis intermediate cymitquimica.com | Precursor to Avobenzone (sunscreens) sigmaaldrich.comvinatiorganics.com |

| Boiling Point | Not readily available | Not readily available | 122-124 °C / 9 mmHg sigmaaldrich.com |

| Density | Not readily available | Not readily available | 0.995 g/mL at 25 °C sigmaaldrich.com |

Foundational Academic Research Landscape of this compound

The academic interest in this compound is situated within the broader study of benzoate esters and the influence of steric and electronic effects on chemical reactions. rsc.orgsemanticscholar.org While specific foundational papers solely on the 3-isomer are not prominent, research on related hindered aromatic esters provides context for its scientific importance.

Studies focusing on the mechanisms of ester hydrolysis have extensively used substituted methyl benzoates to probe how bulky groups alter reaction pathways. cdnsciencepub.com Research into the saponification of di-ortho-substituted benzoates, for example, was crucial in exploring and understanding the rare bimolecular alkaline hydrolysis mechanism involving alkyl-oxygen fission (BAL2). cdnsciencepub.com this compound and its derivatives serve as important substrates in such mechanistic studies, helping to elucidate the fine balance between electronic effects and steric hindrance that governs chemical reactivity. Furthermore, patents related to the synthesis of its isomers, like the catalytic preparation of methyl p-tert-butylbenzoate, highlight the industrial and academic drive to develop efficient synthetic methods for this class of compounds. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)10-7-5-6-9(8-10)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGQRCJRGVXWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542269 | |

| Record name | Methyl 3-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-57-0 | |

| Record name | Methyl 3-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Methyl 3 Tert Butylbenzoate

Precision Esterification Routes

The formation of methyl 3-tert-butylbenzoate from its corresponding carboxylic acid and alcohol is a classic example of nucleophilic acyl substitution. The efficiency and precision of this transformation are highly dependent on the chosen synthetic route and reaction conditions.

Direct Fischer Esterification of 3-tert-Butylbenzoic Acid with Methanol (B129727)

The most direct route for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of 3-tert-butylbenzoic acid and methanol in the presence of a strong acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of one reactant, typically the less expensive methanol, is used. organic-chemistry.org Another strategy to shift the equilibrium is the removal of water, a byproduct of the reaction, often accomplished through azeotropic distillation. organic-chemistry.org

The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. organic-chemistry.org The subsequent nucleophilic attack leads to the formation of a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester, this compound. organic-chemistry.org

Catalysis in Esterification Reactions

Concentrated sulfuric acid (H₂SO₄) is a traditional and widely used homogeneous catalyst for Fischer esterification due to its strong acidity and low cost. smolecule.commdpi.com In a typical laboratory procedure, a small, catalytic amount of sulfuric acid is added to a solution of the carboxylic acid in an excess of the alcohol, and the mixture is heated to reflux. operachem.com

For sterically hindered benzoic acids, such as 3-tert-butylbenzoic acid, the reaction conditions may require optimization to achieve high conversion. The bulky tert-butyl group at the meta position can influence the reaction rate, although less significantly than an ortho substituent. Optimization studies for similar compounds, like p-tert-butylbenzoic acid, have shown that factors such as catalyst concentration, the molar ratio of alcohol to acid, and reaction time are critical. For instance, using methanesulfonic acid, a similar strong acid catalyst, optimal conditions for the para-isomer were found to be a 10% catalyst concentration and a 5:1 methanol-to-acid molar ratio, reacting at reflux for 2 hours. scispace.com While specific optimization data for the 3-tert-butyl isomer is less common, these findings provide a strong basis for establishing effective reaction parameters. Conversions using sulfuric acid typically range from moderate to high, depending on the specific substrate and conditions employed. smolecule.com

| Parameter | Typical Range for Benzoate (B1203000) Synthesis | Purpose |

| Catalyst Loading (H₂SO₄) | 1-5% by weight | To protonate the carboxylic acid and accelerate the reaction. smolecule.com |

| Methanol to Acid Molar Ratio | 3:1 to 10:1 | To shift the equilibrium towards product formation. smolecule.com |

| Temperature | Reflux (approx. 65-70°C) | To increase the reaction rate. scispace.com |

| Reaction Time | 2-24 hours | To allow the reaction to reach equilibrium or completion. smolecule.com |

This table presents typical conditions for Fischer esterification of benzoic acids using sulfuric acid, which are applicable to the synthesis of this compound.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com This aligns with green chemistry principles by reducing waste. mdpi.com

Sulfonic Acid Resins: Macroporous sulfonic acid resins, such as Amberlyst-15 and D001, have proven to be effective solid acid catalysts for the esterification of benzoic acids. smolecule.comdergipark.org.tr These resins consist of a polymer backbone (e.g., polystyrene) functionalized with sulfonic acid (-SO₃H) groups, which provide the acidic sites for catalysis. xdhg.com.cn Studies on the synthesis of methyl p-tert-butylbenzoate using a D001 sulfonic acid resin demonstrated that a conversion rate of 90% could be achieved after 3 hours at 120°C with a catalyst dosage of 10 wt.% and a methanol to acid molar ratio of 8:1. xdhg.com.cn The catalyst showed good thermal stability and could be recycled multiple times without a significant loss in performance. xdhg.com.cn These conditions are readily adaptable for the synthesis of the meta-isomer.

Titanium Sulfate (B86663) (Ti(SO₄)₂): Titanium sulfate is another effective solid acid catalyst for producing benzoate esters, noted for being more environmentally friendly than traditional mineral acids. google.com Research on the synthesis of methyl p-tert-butylbenzoate using titanium sulfate has shown that yields of 75-85% can be achieved with product purity exceeding 98%. google.com The process typically involves a catalyst loading of 10-20% by weight relative to the carboxylic acid, with the reaction mixture heated at reflux for 5-8 hours. google.com The catalyst can be conveniently removed by hot filtration and recycled, although some loss of activity may occur over successive uses. smolecule.com

| Catalyst | Catalyst Loading | Temperature | Reaction Time | Conversion/Yield (for p-isomer) |

| D001 Sulfonic Acid Resin | 10 wt.% | 120°C | 3 hours | 90% Conversion xdhg.com.cn |

| Titanium Sulfate | 10-20 wt.% | Reflux | 5-8 hours | 75-85% Yield google.com |

This table summarizes typical reaction conditions and outcomes for the synthesis of methyl p-tert-butylbenzoate using heterogeneous catalysts, providing a model for the synthesis of the meta-isomer.

The development of catalysts for benzoate ester synthesis is increasingly focused on adhering to the principles of green chemistry. The primary goals are to reduce waste, improve energy efficiency, and use less hazardous materials. acs.org

The use of solid acid catalysts like sulfonic acid resins and titanium sulfate is a key aspect of this approach. mdpi.comgoogle.com Their major advantage is their reusability, which minimizes catalyst waste and the need for corrosive and difficult-to-handle mineral acids like sulfuric acid. mdpi.comresearchgate.net This eliminates the costly and environmentally challenging neutralization and separation steps associated with homogeneous catalysis. mdpi.com Furthermore, research into solvent-free conditions, where an excess of the alcohol reactant also serves as the solvent, further enhances the green credentials of the process by reducing the use of volatile organic compounds. ijstr.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. smolecule.com

Mechanistic Investigations of Esterification Pathways

The mechanism of Fischer esterification is well-established, proceeding through a tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. organic-chemistry.org For substrates like 3-tert-butylbenzoic acid, the steric hindrance provided by the bulky tert-butyl group is a key factor influencing the reaction kinetics. Although the meta-position of the substituent means it does not directly block the carboxylic acid group as an ortho-substituent would, it can still exert a moderate steric effect, potentially slowing the reaction rate compared to unsubstituted benzoic acid.

Kinetic Modeling and Rate Law Determination for Ester Formation

Understanding the kinetics of the esterification reaction is fundamental to optimizing the production of substituted benzoates. While specific kinetic studies for the meta isomer, this compound, are not extensively detailed in the literature, a comprehensive study on its isomer, Methyl 4-tert-butylbenzoate, provides a robust model. The esterification of 4-tert-butylbenzoic acid with methanol using methane (B114726) sulphonic acid (MSA) as a catalyst has been shown to follow complex kinetics. scispace.com The investigation established that the reaction proceeds through an irreversible pseudo-second-order rate in the initial phase, which is then followed by a reversible second-order rate as the reaction approaches equilibrium. scispace.com

This kinetic behavior is common in Fischer esterification reactions, where the initial high concentration of reactants drives the reaction forward, and the accumulation of water as a byproduct introduces a reversible pathway. scispace.com The development of a computerized simulation model based on these rate equations is a valuable tool for predicting reaction progress and optimizing industrial-scale production. scispace.com

Table 1: Kinetic Model for Substituted tert-Butylbenzoate Formation

| Parameter | Description | Finding |

|---|---|---|

| Reaction Type | Fischer Esterification | Catalytic reaction of a tert-butylbenzoic acid with methanol. scispace.com |

| Initial Phase | Rate Law | Irreversible pseudo-second order. scispace.com |

| Later Phase | Rate Law | Reversible second order. scispace.com |

| Significance | Model Utility | Allows for computerized simulation to optimize the esterification process. scispace.com |

Note: Data derived from studies on the para-isomer, Methyl 4-tert-butylbenzoate, which serves as a model for the 3-tert-butyl isomer.

Parametric Optimization of Reaction Conditions (e.g., Molar Ratios, Temperature, Pressure, Reaction Duration) using Statistical Techniques (e.g., Taguchi Design)

To maximize the yield and efficiency of esterification, statistical methods like the Taguchi design are employed for parametric optimization. For the synthesis of Methyl 4-tert-butylbenzoate, an L9 orthogonal array was utilized to analyze the effects of key parameters: catalyst concentration, the molar ratio of methanol to acid, and reaction time. scispace.com The analysis of variance (ANOVA) and signal-to-noise (S/N) ratios identified the optimal conditions for achieving the highest conversion of 4-tert-butylbenzoic acid. scispace.com

The study determined that a catalyst concentration of 10% (w/w relative to the acid), a methanol-to-acid molar ratio of 5:1, and a reaction time of 2 hours at the refluxing temperature of methanol (approximately 67°C) provided the best results. scispace.com Such statistical optimization is critical for developing scalable, efficient, and cost-effective manufacturing processes. scispace.com

Table 2: Optimized Reaction Parameters for Methyl 4-tert-butylbenzoate Synthesis via Taguchi Method

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst Concentration (MSA) | 10% (w.r.t. acid weight) | scispace.com |

| Methanol to Acid Molar Ratio | 5:1 | scispace.com |

| Reaction Duration | 2 hours | scispace.com |

| Temperature | 67°C (Reflux) | scispace.com |

Note: These optimized parameters were determined for the synthesis of the para-isomer and serve as a strong starting point for the optimization of this compound synthesis.

Innovative Synthetic Approaches

Beyond traditional esterification, innovative synthetic routes are being developed to access substituted aryl esters like this compound. These methods often provide higher selectivity, milder reaction conditions, and access to novel chemical transformations.

Photooxidative Synthesis Strategies (e.g., from related tert-butyltoluene derivatives with organophotocatalysts)

A novel and green approach to synthesizing methyl benzoates involves the direct aerobic photooxidative synthesis from corresponding methyl aromatics. This strategy has been successfully demonstrated for the synthesis of Methyl 4-tert-butylbenzoate from 4-tert-butyltoluene. rsc.org The reaction utilizes an organophotocatalyst, such as anthraquinone-2,3-dicarboxylic acid, in methanol under an oxygen atmosphere. scispace.comrsc.org The mixture is irradiated with a high-power lamp (e.g., a 500 W Xenon lamp) for approximately 24 hours. rsc.org

This methodology is directly applicable to the synthesis of this compound by starting with 3-tert-butyltoluene (B89660). The photo-excited catalyst initiates a radical process that leads to the oxidation of the methyl group and subsequent esterification in the methanol solvent, offering a direct conversion pathway from a readily available hydrocarbon precursor. rsc.org

Electrochemical Oxidation Pathways for Aryl Ester Formation

Electrochemical synthesis offers a powerful and environmentally friendly alternative to chemical oxidants. ajol.info Direct anodic oxidation of substituted toluenes in methanol can yield the corresponding methyl benzoates. acs.org This process avoids the use of toxic and corrosive reagents, with the electrode acting as a clean and easily separable catalyst. ajol.info

Interestingly, the isomeric Methyl 4-tert-butylbenzoate has itself been used as an efficient electron-transfer mediator in other electrochemical reactions. sci-hub.se In these processes, the one-electron reduction of the benzoate ester forms a radical anion, which then facilitates the desired transformation of a substrate. sci-hub.se This dual role highlights the electrochemical versatility of this class of compounds. For the synthesis of this compound, a direct electrochemical oxidation of 3-tert-butyltoluene in an undivided cell with a platinum anode in methanol would be a plausible and sustainable pathway. sci-hub.se

Exploration of Metalation-Driven Syntheses of Substituted Benzoates

Metalation provides a highly regioselective strategy for the functionalization of aromatic rings. A potential pathway to this compound involves the metalation of a suitable precursor, such as 1-bromo-3-tert-butylbenzene. This starting material can be treated with a strong base, like n-butyllithium or a modern magnesium-based reagent such as TMP2Mg·2LiCl, to generate a metalated aryl intermediate. researchgate.netuni-muenchen.de This reactive species can then be quenched with carbon dioxide (CO2) to form the corresponding carboxylic acid, which is subsequently esterified with methanol to yield the final product. This approach offers precise control over the substitution pattern, which is essential for synthesizing a specific isomer like the 3-substituted benzoate.

Advanced Product Isolation and Purification Protocols for High Purity Requirements

Achieving high purity is critical for the use of this compound in specialized applications. Advanced purification protocols often involve a combination of techniques to remove unreacted starting materials, catalysts, and byproducts.

A common industrial procedure for the isomeric Methyl 4-tert-butylbenzoate involves an initial solid-liquid separation, such as centrifugation or hot filtration, to remove the solid catalyst. google.comgoogle.com The resulting liquid phase, containing the product, solvent, and residual starting materials, is then subjected to rotary evaporation to remove volatile components like methanol and water. google.com The final purification step is typically fractional distillation under reduced pressure (vacuum distillation), where the fraction boiling at the correct temperature and pressure is collected to yield the product with purity often exceeding 98%. google.com For instance, a boiling point of 122-124°C at 9 mmHg has been reported for the para-isomer. google.com

For smaller-scale or heat-sensitive syntheses, such as those from photooxidative methods, chromatographic techniques are preferred. rsc.org Preparative thin-layer chromatography (PTLC) or column chromatography using a non-polar mobile phase, like a mixture of petroleum ether and ethyl acetate, can effectively separate the product from the catalyst and other impurities. rsc.orgmdpi.com

Table 3: Comparison of Advanced Purification Protocols

| Method | Description | Application | Purity Achieved |

|---|---|---|---|

| Centrifugation & Rotary Evaporation | Initial separation of solid catalyst followed by removal of volatile solvents. | Large-scale industrial synthesis. | Intermediate (Crude Product). google.com |

| Vacuum Distillation | Final purification by distillation at reduced pressure. | Scalable purification of thermally stable compounds. | ≥98% to >99.9%. google.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption on a solid phase. | Lab-scale synthesis and purification of complex mixtures. | High purity, dependent on conditions. mdpi.com |

| Preparative TLC (PTLC) | A form of liquid chromatography on a plate for isolating products. | Small-scale purification, often used in research. | High purity for small quantities. rsc.org |

Mechanistic Studies of Chemical Reactivity and Transformations of Methyl 3 Tert Butylbenzoate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of esters like Methyl 3-tert-Butylbenzoate involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with the mechanism often depending on the reaction conditions and the structure of the ester.

Acid-Catalyzed Hydrolysis Investigations

Acid-catalyzed ester hydrolysis is a reversible process that follows a nucleophilic acyl substitution mechanism. The reaction for this compound begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). brainly.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. brainly.comlibretexts.org

A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. brainly.com This leads to the formation of a tetrahedral intermediate. libretexts.org Following the nucleophilic attack, a proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol). brainly.com The tetrahedral intermediate then collapses, expelling the methanol (B129727) molecule and regenerating the carbonyl group. Finally, deprotonation of the carbonyl oxygen by a water molecule yields 3-tert-butylbenzoic acid and regenerates the acid catalyst. brainly.com

Alkaline Hydrolysis: Differentiation of Alkyl-Oxygen vs. Acyl-Oxygen Fission Pathways

Alkaline, or base-promoted, hydrolysis of esters is an irreversible reaction that also proceeds via nucleophilic acyl substitution. For most esters, this occurs through a mechanism known as BAC2, which stands for B ase-catalyzed, A cyl-oxygen cleavage, c arbonyl, 2 (bimolecular). stackexchange.com In this pathway, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the alkoxide leaving group (in this case, methoxide (B1231860), CH₃O⁻), which then deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. libretexts.org

An alternative, though much rarer, mechanism is the BAL2 pathway, involving Al kyl-oxygen cleavage. stackexchange.comnih.gov In this SN2-type mechanism, the hydroxide ion attacks the alkyl (methyl) carbon instead of the carbonyl carbon, displacing the carboxylate as the leaving group. stackexchange.com This pathway is generally unfavorable but can become competitive if the carbonyl carbon is exceptionally sterically hindered. stackexchange.comcdnsciencepub.com

For this compound, the tert-butyl group is in the meta position, which provides minimal steric hindrance to the carbonyl carbon. Significant steric hindrance, typically from bulky groups at both ortho positions (e.g., in methyl 2,4,6-tri-tert-butylbenzoate), is required to suppress the BAC2 pathway and favor the BAL2 mechanism. cdnsciencepub.comcdnsciencepub.com Studies on other hindered esters, such as methyl 2,5-di-t-butylbenzoate, have confirmed that hydrolysis still proceeds through the conventional acyl-oxygen fission (BAC2) mechanism. cdnsciencepub.com Therefore, the alkaline hydrolysis of this compound is expected to occur exclusively via the BAC2 pathway.

| Mechanism | Description | Key Feature for this compound |

| BAC2 | Bimolecular, Base-catalyzed, Acyl-Oxygen cleavage. The nucleophile (OH⁻) attacks the carbonyl carbon. | The dominant and expected pathway due to minimal steric hindrance at the carbonyl carbon. |

| BAL2 | Bimolecular, Base-catalyzed, Alkyl-Oxygen cleavage. The nucleophile (OH⁻) attacks the methyl carbon (SN2). | Not expected to be significant as it requires severe steric hindrance at the carbonyl carbon, which is absent. |

Reduction Reactions

The ester functional group in this compound can be reduced to the corresponding primary alcohol, 3-tert-butylbenzyl alcohol, using various methods, including catalytic hydrogenation.

Catalytic Hydrogenation to Corresponding Alcohols: Catalyst Design and Efficiency

Catalytic hydrogenation is a prominent method for the reduction of esters to alcohols. The efficiency of this process is highly dependent on the catalyst used. Copper-based catalysts, such as Cu/ZnO/Al₂O₃ and Cu-Cu₂O-CeO₂, have been shown to be effective for the hydrogenation of methyl benzoate (B1203000) to benzyl (B1604629) alcohol. researchgate.netresearchgate.net For instance, a Cu/ZnO/Al₂O₃ catalyst can achieve 93.89% conversion of methyl benzoate with 88% selectivity for benzyl alcohol at 433.2 K and 7 MPa of H₂. researchgate.net Similarly, Cu-Cu₂O-CeO₂ catalysts have demonstrated high conversion (93.7%) and selectivity (86.7%). researchgate.net Manganese-based catalysts have also been developed, achieving high conversion and selectivity at temperatures around 360 °C. mdpi.com

More advanced catalysts based on ruthenium pincer complexes have shown remarkable activity under milder conditions. nih.govresearchgate.net For example, Ru(II) pincer complexes can catalyze the hydrogenation of various esters, including aromatic ones, with high turnover numbers. nih.gov The efficiency of these catalysts can be sensitive to the ester's structure; some systems that are highly effective for ethyl or benzyl esters show reduced reactivity towards methyl esters. researchgate.net

| Catalyst System | Substrate Example | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Cu/ZnO/Al₂O₃ | Methyl Benzoate | 93.89 | 88.0 | 433.2 K, 7 MPa H₂ | researchgate.net |

| Cu-Cu₂O-CeO₂ | Methyl Benzoate | 93.7 | 86.7 | Not specified | researchgate.net |

| MnOx/γ-Al₂O₃ | Methyl Benzoate | 87.9 | 86.1 (to benzaldehyde) | 360 °C, 1 atm H₂ | mdpi.com |

| Ru(II)-CNN Pincer Complex | Benzyl Benzoate | High (980 turnovers) | Not specified | 105 °C, 6 bar H₂ | researchgate.net |

Elucidation of Hydrogenation Reaction Mechanisms (e.g., using cooperative Ru(II) pincer complexes)

The mechanism of ester hydrogenation by cooperative pincer complexes, particularly those involving ruthenium, relies on metal-ligand cooperation. rsc.org For Ru(II) complexes with an N-H group in the pincer arm, the catalytic cycle often involves the following key steps: rsc.orgacs.org

Hydrogen Activation : The cycle begins with the heterolytic cleavage of a dihydrogen (H₂) molecule across the metal-ligand framework. This places a hydride (H⁻) on the ruthenium center and a proton (H⁺) on a basic site on the ligand, such as a nitrogen atom. rsc.orgacs.org

Hydrogen Transfer : The bifunctional catalyst, now possessing both Ru-H and N-H moieties, transfers this hydride-proton pair to the ester's carbonyl group. This occurs via a six-membered ring transition state where the N-H proton interacts with the carbonyl oxygen, and the Ru-H hydride attacks the carbonyl carbon. acs.org This step results in the formation of a hemiacetal intermediate.

C-O Bond Cleavage : The catalyst then facilitates the cleavage of the C-O bond of the hemiacetal, eliminating one molecule of alcohol (methanol in this case). acs.org

Aldehyde Reduction : The resulting aldehyde intermediate is then rapidly reduced to the primary alcohol by another equivalent of the activated catalyst. rsc.org

This outer-sphere mechanism, where the ester does not necessarily bind directly into the metal's inner coordination sphere, is a hallmark of many bifunctional catalysts. acs.org The rate-determining step is often the initial transfer of the hydride and proton to the ester carbonyl. acs.org

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters like this compound. vanderbilt.edulibretexts.org The reaction involves the substitution of the leaving group (methoxide, -OCH₃) at the acyl carbon by a nucleophile. libretexts.org

The general mechanism proceeds in two stages: nucleophilic addition followed by elimination. vanderbilt.edu

Nucleophilic Addition : A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination : The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com Esters are moderately reactive. The reaction can be catalyzed by both acid and base. Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org Base catalysis typically involves the use of a strong, negatively charged nucleophile (like OH⁻ or RO⁻) or deprotonation of a neutral nucleophile to make it more reactive. vanderbilt.edu

Besides hydrolysis (using water/hydroxide as the nucleophile), other important nucleophilic acyl substitution reactions for this compound include:

Transesterification : Reaction with another alcohol (R'OH) under acid or base catalysis to form a new ester (3-tert-butylbenzoyl-OR') and methanol. libretexts.org

Aminolysis : Reaction with ammonia (B1221849) or a primary/secondary amine (R'NH₂ or R'₂NH) to produce 3-tert-butylbenzamide. vanderbilt.edu

Reaction with Organometallic Reagents : Grignard reagents (R'MgX) or organolithium reagents (R'Li) react with esters via a double addition. The first step is a nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent in a nucleophilic addition to yield a tertiary alcohol after workup. libretexts.org

The 3-tert-butyl group on the benzene (B151609) ring has a minor electronic effect (weakly electron-donating by induction and hyperconjugation) and a negligible steric effect on the reactivity of the carbonyl group, as it is located at the meta position.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing effects of the two existing substituents: the tert-butyl group and the methyl ester group. These groups exert competing influences on the aromatic ring.

The tert-butyl group is an alkyl group, which acts as an activator and an ortho, para-director. This effect is primarily due to inductive electron donation and carbon-carbon hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the substitution. stackexchange.com The bulky nature of the tert-butyl group often results in a preference for substitution at the less sterically hindered para position over the ortho positions. For instance, the nitration of tert-butylbenzene (B1681246) yields products in a ratio of 12% ortho, 8.5% meta, and 79.5% para. stackexchange.com

Conversely, the methyl ester (-COOCH₃) group is a deactivating, meta-director. Its electron-withdrawing nature, through both induction and resonance, destabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. This deactivation makes the ring less reactive than benzene and directs incoming electrophiles to the meta position, where the destabilizing effect is minimized. aiinmr.com

In this compound, the substituents are meta to each other. The directing effects can be summarized as follows:

The tert-butyl group (at C3) directs incoming electrophiles to positions C2, C4 (ortho), and C6 (para).

The methyl ester group (at C1) directs incoming electrophiles to position C5 (meta).

The position C5 is meta to the deactivating ester group and ortho to the activating tert-butyl group. Position C6 is para to the activating tert-butyl group but ortho to the deactivating ester group. Positions C2 and C4 are ortho to the activating tert-butyl group and ortho and para respectively to the deactivating ester. Therefore, substitution is most likely to occur at the positions most activated by the tert-butyl group and least deactivated by the ester group. The C5 position benefits from activation from the alkyl group, making it a likely site for substitution. However, complex product mixtures can arise depending on the specific reaction conditions and the nature of the electrophile. For example, in a related compound, methyl 4-tert-butylbenzoate, nitration surprisingly introduces the nitro group predominantly at the position ortho to the ester substituent, demonstrating that reaction outcomes can deviate from simple predictive models. ethz.ch

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methyl Ester (-COOCH₃) | C1 | Deactivating | meta (to C5) |

| tert-Butyl (-C(CH₃)₃) | C3 | Activating | ortho, para (to C2, C4, C6) |

Directed Functionalization and Derivatization Strategies

The ester moiety of this compound can be readily converted into a hydrazide derivative through amidation with hydrazine (B178648). This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine (N₂H₄) on the electrophilic carbonyl carbon of the ester. The reaction typically proceeds by heating the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as methanol or ethanol. mdpi.com The mechanism involves nucleophilic acyl substitution, where the methoxy group (-OCH₃) is displaced by the hydrazinyl group (-NHNH₂).

This transformation is a key step in the synthesis of various biologically active compounds, as the resulting benzohydrazide (B10538) can serve as a versatile intermediate. For example, 4-tert-butylbenzohydrazide, synthesized from methyl 4-tert-butylbenzoate, is used as a precursor for preparing N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have been investigated as potent urease inhibitors. mdpi.com A similar pathway is applicable to the 3-isomer to generate 3-tert-butylbenzohydrazide.

Reactions like selective oxidation or halogenation of the tert-butyl group typically require harsh conditions that may not be compatible with the ester functionality on the aromatic ring. While methods for the functionalization of unactivated C(sp³)–H bonds exist, such as those using hydrogen atom transfer (HAT) photocatalysis, their application to sterically congested tert-butyl groups attached to an electron-poor aromatic system presents significant hurdles. acs.org Such reactions often show moderate regioselectivity, favoring tertiary C-H bonds, but achieving high yields and selectivity on a substrate like this compound remains a synthetic challenge. acs.org

Beyond classical electrophilic substitution, modern synthetic methods allow for highly regioselective functionalization of the aromatic ring, often overriding the inherent directing effects of the substituents. One powerful strategy is transition-metal-catalyzed C-H activation, particularly directed ortho-metalation.

For benzoate esters, iridium-catalyzed ortho-borylation is a well-established method for introducing a boryl group (e.g., a pinacolborane or Bpin group) at the position ortho to the ester. nih.govacs.org In this process, the ester's carbonyl oxygen acts as a directing group, coordinating to the iridium center and guiding the C-H activation/borylation sequence to the adjacent C-H bond. For this compound, this would lead to the selective formation of methyl 2-boryl-3-tert-butylbenzoate and/or methyl 2-boryl-5-tert-butylbenzoate. Studies have shown that for some benzoate substrates, diborylation can occur, though the use of a bulky tert-butylbenzoate ester instead of a methyl ester has been observed to prevent this side reaction. nih.govacs.org The resulting organoboron compounds are exceptionally useful synthetic intermediates, readily participating in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

| Strategy | Reagent/Catalyst Example | Targeted Position(s) | Mechanism |

| Directed ortho-Borylation | [Ir(OMe)(cod)]₂ / dtbpy, B₂pin₂ | C2, C6 | C-H Activation |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C5, C6 | Electrophilic Aromatic Substitution |

Condensation Reactions Involving the Ester Moiety (e.g., Claisen Condensation Analogues)

The classic Claisen condensation involves the base-mediated reaction between two ester molecules, where one forms an enolate that attacks the carbonyl of the second, resulting in a β-keto ester. libretexts.org A critical requirement for the ester acting as the nucleophile is the presence of at least two α-hydrogens on its acyl portion.

This compound, being an aromatic ester (a benzoate), has no α-hydrogens on its acyl group (the carbonyl is directly attached to the aromatic ring). Therefore, it cannot self-condense in a Claisen reaction because it cannot form an enolate.

However, it can participate as the electrophilic component (the "acceptor") in a crossed Claisen condensation . In this variation, this compound reacts with a different, enolizable ester or a ketone in the presence of a strong base. A well-documented industrial example involves the related isomer, methyl 4-tert-butylbenzoate, which undergoes a crossed Claisen-type condensation (specifically a Claisen-Schmidt condensation) with 4-methoxyacetophenone. sigmaaldrich.comchemicalbook.com In this reaction, the base removes an α-proton from the acetophenone (B1666503) to form a ketone enolate, which then attacks the carbonyl of methyl 4-tert-butylbenzoate. The subsequent elimination of a methoxide ion yields the β-diketone product avobenzone, a widely used UV filter in sunscreens. sigmaaldrich.comvinatiorganics.com A similar reaction is mechanistically feasible for this compound, where it would serve as the non-enolizable electrophile.

| Reactant in Crossed Claisen Condensation | Role | Key Structural Feature | Example |

| This compound | Electrophile (Acceptor) | Non-enolizable ester | N/A |

| Enolizable Ketone or Ester | Nucleophile (Donor) | Contains α-hydrogens | 4-Methoxyacetophenone |

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Tert Butylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

High-Resolution ¹H NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of Methyl 3-tert-Butylbenzoate provides information about the chemical environment of the hydrogen atoms. The signals in the spectrum are assigned to specific protons in the molecule. The tert-butyl group protons typically appear as a singlet due to their equivalence and lack of adjacent protons to couple with. The aromatic protons show more complex splitting patterns due to coupling with each other. The methyl ester protons also appear as a singlet.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J), given in Hertz (Hz), describe the interaction between neighboring protons. rsc.org The multiplicity of a signal (e.g., singlet, doublet, triplet) indicates the number of adjacent protons. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.3 | m | 4H | Aromatic protons |

| ~3.9 | s | 3H | OCH₃ (methyl ester) |

| ~1.3 | s | 9H | C(CH₃)₃ (tert-butyl) |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the spectrometer frequency. The aromatic region often displays a complex multiplet (m) due to overlapping signals.

¹³C NMR Spectral Analysis and Carbon Chemical Environment Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. In this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the tert-butyl group, and the methyl carbon of the ester. The chemical shifts in ¹³C NMR are more spread out than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom. pressbooks.pub

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~151 | Quaternary aromatic carbon attached to the tert-butyl group |

| ~131-125 | Aromatic CH carbons |

| ~130 | Quaternary aromatic carbon attached to the ester group |

| ~52 | OCH₃ (methyl ester) |

| ~35 | Quaternary carbon of the tert-butyl group |

| ~31 | CH₃ carbons of the tert-butyl group |

Note: The specific chemical shifts can vary slightly based on experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. longdom.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. longdom.org For this compound, COSY would confirm the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the OCH₃ proton and carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, an HMBC experiment would show a correlation between the protons of the tert-butyl group and the quaternary aromatic carbon to which it is attached, as well as the adjacent aromatic CH carbons. It would also show correlations between the methyl ester protons and the carbonyl carbon. researchgate.netcolumbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. semanticscholar.org The exact mass of this compound (C₁₂H₁₆O₂) is calculated to be 192.11503 Da. nih.govnih.gov HRMS analysis would yield a measured mass very close to this theoretical value, confirming the molecular formula.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

In mass spectrometry, molecules are ionized and then break apart into smaller fragments. The pattern of these fragments is characteristic of the molecule's structure. tutorchase.com

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. For this compound, common fragmentation pathways would include:

Loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion.

Loss of the methyl group from the ester (•CH₃).

A characteristic fragmentation of the tert-butyl group, often involving the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of isobutylene.

Cleavage of the ester bond. libretexts.org

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or other adducts. scispace.com For this compound, the ESI mass spectrum would likely show a prominent peak for the protonated molecule at m/z 193.1223. If fragmentation does occur, it is generally less extensive than in EI. scispace.com

Table 3: Common Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment | Ionization Mode |

| 192 | [M]⁺ (Molecular ion) | EI |

| 193 | [M+H]⁺ (Protonated molecule) | ESI |

| 177 | [M - CH₃]⁺ | EI |

| 161 | [M - OCH₃]⁺ | EI |

| 135 | [M - C₄H₉]⁺ | EI |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | EI |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular vibrations of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, (coumarin-6-yl)-4-tert-butylbenzoate, reveals characteristic absorption bands that can be correlated to specific molecular vibrations. sapub.org For instance, the presence of aromatic C-H bonds is indicated by bands around 3203.4 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methyl groups appears near 2966.1 cm⁻¹. sapub.org

A key feature in the spectrum of benzoate (B1203000) esters is the strong absorption from the carbonyl (C=O) group of the ester, which for a similar coumarin (B35378) derivative, shows two distinct bands at 1754.2 cm⁻¹ and 1728.8 cm⁻¹. sapub.org The C-O-C stretching vibrations of the ester and other ether linkages are typically observed in the 1254.2 cm⁻¹ to 1084.7 cm⁻¹ region. sapub.org Furthermore, C=C stretching vibrations within the aromatic ring are found in the 1677.9 cm⁻¹ to 1542.4 cm⁻¹ range. sapub.org General FTIR correlations for organic compounds further support the assignment of these peaks, with C-H stretching of methyl groups expected between 2970–2950 cm⁻¹ and 2880–2860 cm⁻¹, and the characteristic C-H stretching of a methoxy group appearing in the 2850–2815 cm⁻¹ range. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3203.4 sapub.org |

| Aliphatic C-H (tert-butyl, methyl) | Stretching | ~2966.1 sapub.org |

| Carbonyl (Ester) | Stretching | ~1754.2, ~1728.8 sapub.org |

| Aromatic C=C | Stretching | 1677.9 - 1542.4 sapub.org |

Note: Data is based on a structurally similar compound and general FTIR correlation tables.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 2: Example Crystal Data for tert-Butylbenzoate Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Ti-oxo cluster with 3,5-di-tert-butylbenzoate | Triclinic | P-1 | Not specified | rsc.orgrsc.org |

X-ray diffraction allows for a detailed examination of the molecule's geometry. In a derivative, tert-butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate, the carboxyl group is nearly coplanar with the benzene ring, as indicated by a torsion angle of -174.7 (2)°. iucr.org Another study on 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate shows a torsion angle of 141.3 (3)° between the coumarin ring system and the benzoate ring. nih.gov In a similar compound, the dihedral angle between the 2H-chromen-2-one ring system and the phenyl group of the 4-tert-butylbenzoate moiety is 89.12 (5)°, indicating a nearly perpendicular orientation. iucr.org The planarity of the coumarin ring system in this molecule was confirmed with a low root-mean-square deviation of 0.044 Å. iucr.org These examples highlight the detailed conformational information that can be extracted from crystallographic data.

Computational and Theoretical Chemistry Studies of Methyl 3 Tert Butylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. iucr.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 3-tert-butylbenzoate. DFT calculations can predict a wide range of molecular properties, from optimized geometry to spectroscopic parameters and electronic characteristics. sapub.org

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would typically be performed using a DFT method, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p). sapub.orgresearchgate.net This process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface, corresponding to a stable conformer. arxiv.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | O-CH3 | ~1.44 Å |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. acs.org These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure and assign the signals. arxiv.orgillinois.edu

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. sapub.org These frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental IR and Raman spectra. sapub.org This comparison helps in assigning the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-H vibrations of the aromatic and aliphatic parts. sapub.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. rsc.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. mdpi.com

For this compound, the MEP surface would show a region of negative potential (typically colored red) around the carbonyl oxygen atom of the ester group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically blue) would be located around the hydrogen atoms, particularly those of the methyl group and the aromatic ring, suggesting these are sites for nucleophilic attack. sapub.org The MEP surface provides a visual representation of the molecule's polarity and its likely sites for intermolecular interactions. sapub.orgmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. sapub.org

A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO may be centered on the carbonyl group and the aromatic ring. The analysis of these orbitals provides insights into the electronic transitions and charge transfer possibilities within the molecule. sapub.orguni-konstanz.de

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 2.0 D |

Molecules with extended π-systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. researchgate.net DFT calculations can be used to compute the static and dynamic first hyperpolarizability (β), a measure of the second-order NLO response. acs.org For this compound, the presence of the electron-donating tert-butyl group and the electron-withdrawing methyl ester group, both attached to the π-system of the benzene ring, could lead to a non-zero hyperpolarizability. The magnitude of this property is sensitive to the molecular geometry and electronic structure. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase (like a liquid or solution) over time. researchgate.net

For this compound, MD simulations can provide valuable information about its conformational flexibility in different solvents. By simulating the molecule's trajectory in a box of solvent molecules, one can observe the accessible conformations and the transitions between them. This is particularly relevant for understanding how the bulky tert-butyl group and the methyl ester group orient themselves in solution. d-nb.info

Furthermore, MD simulations can elucidate the nature of solvation by analyzing the radial distribution functions of solvent molecules around different parts of the solute. This reveals how solvent molecules arrange themselves around the hydrophobic tert-butyl group and the more polar ester functionality, providing insights into the solute-solvent interactions that govern its solubility and reactivity in different media. pjmhsonline.com

In Silico Modeling of Reaction Mechanisms, Transition States, and Catalytic Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound and related esters at an atomic level. Through in silico modeling, researchers can elucidate complex reaction mechanisms, characterize transient transition states, and map out catalytic pathways that are often difficult to observe experimentally.

One area of focus has been the hydrolysis of benzoate (B1203000) esters. Computational methods have been employed to understand the stability and reactivity of these compounds. For instance, the base-catalysed hydrolysis of a series of linear homologous benzoates (methyl, ethyl, n-propyl, and n-butyl benzoates) was studied using the semi-empirical PM6-DH2 method. nih.govtandfonline.com This approach calculates the enthalpy of the reactant complexes and the corresponding transition states to determine the activation energy (Ea) of the reaction. nih.gov The analysis focused on the formation of the tetrahedral intermediate, which is considered the rate-determining step in base-catalysed ester hydrolysis. nih.gov The calculated activation energies correlate well with experimental half-life (t1/2) values, demonstrating the predictive power of these models. nih.govtandfonline.com

| Compound | Calculated Relative Activation Energy (Ea)* | Experimental Half-life (t1/2) in min |

|---|---|---|

| Methyl Benzoate | Lower | 14 |

| Ethyl Benzoate | ↓ | 14 |

| n-Propyl Benzoate | ↓ | 19 |

| n-Butyl Benzoate | Higher | 21 |

*Qualitative comparison based on the trend that Ea is higher for n-butyl and lower for methyl benzoate as reported in the study. nih.gov

Another significant reaction studied computationally is the catalytic hydrogenation of benzoate esters to alcohols. DFT (Density Functional Theory) computations, combined with experimental work, have been used to shed light on the reaction mechanisms. For example, the hydrogenation of methyl benzoate and the bulkier tert-butyl benzoate has been investigated using molybdenum and ruthenium-based catalysts. researchgate.netacs.org DFT studies on bis(N-Heterocyclic Carbene) molybdenum complexes suggest a non-bifunctional outer-sphere hydrogenation mechanism. acs.org Similarly, mechanistic insights into catalysis with ruthenium pincer complexes have been explored, comparing the hydrogenation of methyl benzoate and tert-butyl benzoate. researchgate.net These computational models help explain the experimentally observed reactivity and selectivity, such as the higher activity observed for the sterically hindered tert-butyl benzoate with certain catalysts. researchgate.net

| Substrate | Catalyst | Time (h) | Conversion (%) |

|---|---|---|---|

| Methyl Benzoate | Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complex | 20 | >98 |

| tert-Butyl Benzoate | Ru(II)-bis{1,2,3-triazolylidene}pyridine pincer complex | 2 | >98 |

These computational approaches are not limited to specific reactions but provide a general framework for understanding how factors like steric hindrance, as seen in hindered aromatic esters like methyl 2,4,6-tri-tert-butylbenzoate, can alter reaction mechanisms from the typical acyl-oxygen fission (BAC2) to an alkyl-oxygen fission (BAL2) pathway. nih.gov

Application of Machine Learning in Predictive Chemistry

The integration of machine learning (ML) into computational chemistry has opened new avenues for accelerating the discovery and optimization of chemical processes related to this compound and other esters. ML models can analyze large datasets to predict reaction outcomes and guide the design of more efficient catalysts, often bypassing the need for extensive, empirical screening. rsc.org

A key application of ML is the prediction of quantitative reaction outcomes, such as reaction yields. researchgate.netnih.gov For the catalytic hydrogenation of esters, various ML architectures—including neural networks (NN), Gaussian processes (GP), decision trees, and random forests—have been explored to predict reaction yields with reasonable accuracy. rsc.orgresearchgate.net These models are trained on datasets containing information about the ester, catalyst, solvents, and bases, which are converted into numerical representations known as chemical descriptors. researchgate.net An optimized Gaussian process model, for example, was able to predict hydrogenation yields with a root mean square error (RMSE) of 11.76% on unseen data. researchgate.net The success of these models often depends on the quality and type of chemical descriptors used, which can range from simple connectivity-based numbers to more complex parameters derived from DFT calculations. researchgate.netrsc.org

| Machine Learning Model | Primary Function | Example Application |

|---|---|---|

| Gaussian Process (GP) | Regression (Predicting continuous values like yield) | Predicting reaction yields with quantifiable uncertainty. researchgate.net |

| Neural Network (NN) | Regression and Classification | Developing predictive models for catalytic reactions. rsc.org |

| Random Forest | Regression and Classification | Predicting outcomes of C-N coupling and deoxyfluorination reactions. nih.gov |

| Support Vector Machine (SVM) | Classification and Regression | Predicting enantioselectivity in chiral catalysis. nih.gov |

Beyond predicting yields, machine learning is instrumental in catalyst design. rsc.orgacs.org By training models on data relating catalyst structure to performance, it is possible to navigate high-dimensional design spaces to identify novel catalysts with improved activity or selectivity. rsc.orgnih.gov For instance, ML workflows can be used to screen virtual libraries of catalyst candidates, predicting their performance in silico before committing to laboratory synthesis. nih.gov This approach has been successfully used to predict enantioselectivity in reactions catalyzed by chiral phosphoric acids and to design ligands for cross-coupling reactions. nih.govacs.org While not yet specifically reported for this compound, these methodologies are directly applicable to optimizing its synthesis and transformations. For example, ML models could be trained to predict the ideal catalyst for the esterification of 3-tert-butylbenzoic acid or for the selective hydrogenation of the ester group in the presence of other functional groups.

Furthermore, machine learning techniques, including multiple linear regression, have been used to create quantitative structure-property relationship (QSPR) models to estimate reaction rates, such as the alkaline hydrolysis rate constants for carboxylic acid esters. nih.gov Such models use calculated descriptors like pKa, electronegativity, and steric parameters to build predictive equations, demonstrating high accuracy in both internal and external validation. nih.gov

Advanced Applications and Research Directions of Methyl 3 Tert Butylbenzoate in Material Science and Catalysis

Role as a Key Synthetic Intermediate for High-Value Organic Compounds

Methyl 3-tert-butylbenzoate serves as a valuable precursor in the synthesis of more complex molecules. While its para-isomer, methyl 4-tert-butylbenzoate, is a well-known intermediate in the production of the commercial sunscreen agent avobenzone, the meta-isomer is a key building block in the synthesis of various other high-value organic compounds. researchgate.net Its electron-rich aromatic ring and the presence of both ester and sterically bulky alkyl groups make it a versatile starting material in medicinal chemistry, agrochemical design, and the development of functional materials. trea.com

Research has demonstrated that meta-substituted benzoic acid derivatives are valuable precursors for a wide range of bioactive heterocycles. trea.com The specific substitution pattern of this compound allows for regioselective reactions, enabling the construction of complex molecular architectures that are of interest in drug discovery and materials science. The tert-butyl group can direct further substitutions on the aromatic ring and can influence the conformational properties of the final products.

Table 1: Synthetic Applications of Benzoate (B1203000) Esters

| Precursor | High-Value Compound Class | Application Area |

|---|---|---|

| Methyl 4-tert-butylbenzoate | Avobenzone | Personal Care (Sunscreens) researchgate.net |

| Methyl 3-aminobenzoate (B8586502) derivatives | Bioactive Heterocycles | Medicinal Chemistry, Agrochemicals trea.com |

Exploration as a Monomer or Building Block in Polymer Science and Engineering

The exploration of this compound as a direct monomer in polymerization reactions is an emerging area of research. While related compounds like tert-butyl acrylate (B77674) and tert-butyl methacrylate (B99206) are common monomers in polymer synthesis, the direct incorporation of this compound into polymer chains is less documented. cmu.educhemsrc.com However, its structural features suggest potential utility as a specialty monomer or a building block to impart specific properties to polymers.

The bulky tert-butyl group can significantly impact the physical properties of a polymer. Its incorporation into a polymer backbone could:

Increase the glass transition temperature (Tg) due to restricted chain mobility.

Enhance thermal stability.

Modify solubility characteristics, potentially increasing solubility in nonpolar organic solvents.

Create polymers with increased free volume, which could be useful for membrane applications.

While direct polymerization of this compound is not common, the use of related tert-butyl-containing monomers is widespread. For instance, copolymers containing tert-butyl 4-vinyl benzoate have been synthesized. trea.com This suggests that if this compound were functionalized with a polymerizable group, such as a vinyl or acrylic moiety, it could serve as a valuable monomer for creating polymers with tailored properties. This remains a promising direction for future research in polymer science.

Design and Synthesis of Novel Catalytic Systems Featuring Benzoate Ligands or Motifs

The benzoate moiety is a common ligand in coordination chemistry, and the introduction of a sterically demanding tert-butyl group at the meta position can be used to fine-tune the properties of metal-based catalysts. mdpi.com The 3-tert-butylbenzoate group can act as a ligand that influences the steric and electronic environment around a metal center, thereby affecting the activity, selectivity, and stability of the resulting catalyst. nih.gov

Research into the coordination chemistry of substituted benzoates has shown that they can form stable complexes with a variety of transition metals. For example, studies have been conducted on the synthesis and crystal structures of nickel(II) and copper(II) complexes containing benzoate and 4-tert-butylbenzoate ligands. guidechem.com These complexes demonstrate the feasibility of using sterically hindered benzoates to construct specific coordination geometries.

The design principles for using 3-tert-butylbenzoate as a ligand in catalysis would involve:

Steric Shielding: The bulky tert-butyl group can create a sterically hindered pocket around the metal center, which can control substrate access and favor specific reaction pathways, potentially leading to higher regioselectivity or stereoselectivity. nih.govresearchgate.net

Electronic Tuning: The position of the tert-butyl group influences the electron density on the carboxylate, which in turn affects the metal-ligand bond strength and the electronic properties of the metal center.

Solubility: The lipophilic tert-butyl group can enhance the solubility of the metal complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

The development of catalysts featuring 3-tert-butylbenzoate ligands is a promising area for creating highly selective catalysts for a range of organic transformations, including oxidations, C-H functionalization, and polymerization. google.comachemblock.com

Development of Sterically Hindered Benzoate Esters for Tailored Chemical Transformations

The steric hindrance provided by the tert-butyl group is a key feature that can be exploited for tailored chemical transformations. google.com Steric effects can dramatically alter the course of a reaction by impeding the approach of reagents to a particular reactive site, thereby enhancing selectivity for another, less hindered site. google.com

A notable example of the impact of steric hindrance in benzoate esters comes from studies on enzymatic dihydroxylation. In a study involving a series of benzoate esters, it was found that those with larger, bulkier ester groups like n-butyl and tert-butyl were not oxidized at all by the enzyme. atamankimya.comwikipedia.org This demonstrates that the steric bulk completely prevented the substrate from fitting into the enzyme's active site, highlighting the powerful directing and inhibiting effect of such groups.

This principle can be applied in organic synthesis to:

Protect functional groups: The ester group can be used as a sterically demanding protecting group that is resistant to certain chemical conditions.

Direct regioselectivity: The steric bulk can block one potential reaction site, forcing a reaction to occur at a different, more accessible position on the molecule.

Control stereochemistry: In asymmetric catalysis, a sterically hindered ligand or substrate can be used to control the facial selectivity of an attack on a prochiral center.

The development of reactions that leverage the steric properties of this compound and other hindered esters is an active area of research for achieving highly selective and controlled chemical syntheses.

Research into Sustainable Manufacturing Processes and Waste Minimization in Benzoate Ester Production

The traditional synthesis of benzoate esters often involves the use of strong mineral acids like sulfuric acid as catalysts. vinatiorganics.com While effective, these catalysts lead to significant environmental issues, including equipment corrosion, the generation of large volumes of acidic waste, and difficulties in product separation. cmu.edu Consequently, there is a strong research focus on developing greener, more sustainable manufacturing processes.

Recent advancements in this area include the use of solid acid catalysts, which offer several advantages over traditional homogeneous catalysts. These include:

Ease of Separation: The catalyst is in a different phase from the reaction mixture, allowing for simple filtration to recover the catalyst.

Recyclability: Solid catalysts can often be reused multiple times without significant loss of activity, reducing waste and cost.

Reduced Corrosion: Solid acids are generally less corrosive than liquid mineral acids.

Table 2: Comparison of Catalysts for Benzoate Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic acid | High activity | Corrosive, difficult to separate, waste generation vinatiorganics.com |

| Solid Acid | Titanium Sulfate (B86663), Zirconium/Titanium oxides, Sulfonic acid resins | Recyclable, easy separation, less corrosive, environmentally friendly | May have lower activity than homogeneous catalysts |

For instance, a method for preparing methyl p-tert-butylbenzoate utilizes an environmentally friendly titanium sulfate catalyst, which results in high yields (75-85%), simple operation, and less waste. Another approach employs a polystyrene sulfonic acid resin catalyst, which is easily separated from the product and can be recycled, offering good catalyst stability and high reaction activity without causing equipment corrosion. atamankimya.com These green chemistry approaches are crucial for minimizing the environmental impact of benzoate ester production and are a key direction for future industrial applications.

Fundamental Studies on Intermolecular Interactions in Condensed Phases

Understanding the intermolecular interactions in the solid state is crucial for controlling the physical properties of materials, such as melting point, solubility, and crystal morphology. For this compound, these interactions are governed by a combination of weak forces, including van der Waals forces, dipole-dipole interactions, and potential C-H···π interactions.

These findings suggest that this compound, despite lacking a strong hydrogen bond donor like the N-H group, would still exhibit significant intermolecular interactions. The primary interactions would likely be:

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O Interactions: Weak hydrogen bonds between the methyl or tert-butyl C-H groups and the carbonyl oxygen of the ester.

van der Waals Forces: Arising from the bulky tert-butyl group, contributing significantly to the crystal packing.

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Terahertz (THz) spectroscopy are powerful tools for studying these weak interactions in the condensed phase. chemsrc.com For example, changes in the vibrational frequencies of the carbonyl group in IR spectra can provide information about hydrogen bonding, while NMR spectroscopy can detect changes in the chemical environment due to molecular packing and π–π stacking. Such fundamental studies are essential for the rational design of new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-tert-Butylbenzoate with high purity?

- Methodology :

- Esterification : React 3-tert-butylbenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl) under reflux. Monitor reaction progress via TLC.

- Alternative route : Use 3-tert-butylbenzoyl chloride (synthesized from the corresponding acid using thionyl chloride) and methanol in anhydrous conditions. This avoids side reactions from residual water .

- Purification : Recrystallize the crude product using a solvent system like ethanol/hexane (1:3), guided by melting point data (e.g., mp 61–64°C for structurally similar esters ). Confirm purity via HPLC (>95% purity thresholds as per industrial standards ).

Q. How should researchers characterize Methyl 3-tert-Butylbenzoate to confirm structural integrity?

- Analytical techniques :